molecular formula C22H18BrN3O6 B15005144 N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B15005144
M. Wt: 500.3 g/mol
InChI Key: SQAUHOIXXCEGCZ-UHFFFAOYSA-N
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Description

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features a unique combination of indole and chromene structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting with the preparation of the indole and chromene intermediates. The indole intermediate can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The chromene intermediate can be prepared via a Pechmann condensation, which involves the reaction of a phenol with a β-keto ester in the presence of a strong acid catalyst.

The final step involves coupling the indole and chromene intermediates through an amide bond formation. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and Pechmann condensation steps, as well as the development of more efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of nitro groups to amines.

    Substitution: The bromine atom in the indole ring can be substituted with other groups using nucleophilic substitution reactions. Common reagents for this include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives with reduced nitro groups.

    Substitution: Substituted indole derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Used in the development of new materials with unique properties, such as advanced polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with receptors involved in inflammatory pathways, resulting in anti-inflammatory effects.

Comparison with Similar Compounds

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide can be compared with other similar compounds, such as:

    N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2-methoxy-5-methylbenzenesulfonamide: This compound has a similar indole structure but differs in the chromene moiety, which is replaced by a benzenesulfonamide group.

    N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide: This compound is similar but lacks the nitro group, which may result in different biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H18BrN3O6

Molecular Weight

500.3 g/mol

IUPAC Name

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-8-methoxy-6-nitro-2-oxochromene-3-carboxamide

InChI

InChI=1S/C22H18BrN3O6/c1-11-15(16-9-13(23)3-4-18(16)25-11)5-6-24-21(27)17-8-12-7-14(26(29)30)10-19(31-2)20(12)32-22(17)28/h3-4,7-10,25H,5-6H2,1-2H3,(H,24,27)

InChI Key

SQAUHOIXXCEGCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)Br)CCNC(=O)C3=CC4=CC(=CC(=C4OC3=O)OC)[N+](=O)[O-]

Origin of Product

United States

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